

Application Notes and Protocols for B026 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **B026**, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in various in vitro assays. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of **B026**.

Mechanism of Action

B026 is a small molecule inhibitor that selectively targets the catalytic HAT activity of p300 and CREB-binding protein (CBP). These two homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone and non-histone proteins. By inhibiting p300/CBP, B026 can modulate the acetylation status of key cellular proteins, leading to downstream effects on gene transcription, cell proliferation, and other cellular processes. A primary downstream target of p300/CBP inhibition by B026 is the MYC oncogene, whose expression is often dependent on p300/CBP activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for **B026** in various in vitro assays.

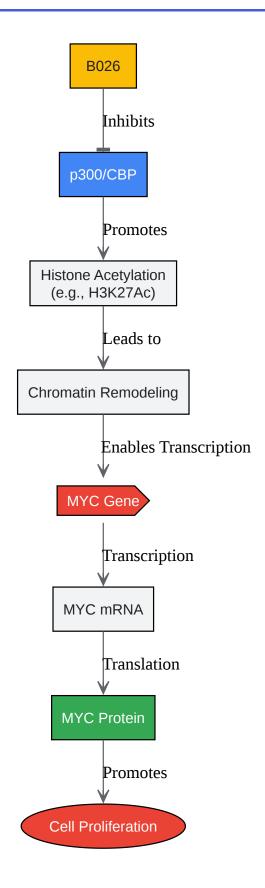


Assay Type	Target/Cell Line	Parameter	Value	Reference
Enzymatic Assay	p300	IC50	1.8 nM	[1][2]
Enzymatic Assay	СВР	IC50	9.5 nM	[1][2]
Cell-Based Assay	MV-4-11	H3K27Ac Inhibition	Effective at 0-5 μM (6h)	[1]
Cell-Based Assay	MV-4-11	MYC Expression Inhibition	Effective at 0-1 μM (24h)	[1]
Cell-Based Assay	Various Cancer Cell Lines	Antiproliferative Activity	Effective at 0-5 μM (12h)	[1]

Signaling Pathway

The inhibitory action of **B026** on p300/CBP initiates a signaling cascade that ultimately impacts cell proliferation, primarily through the downregulation of the MYC oncogene.





B026 signaling pathway inhibiting cell proliferation.



Experimental Protocols Cell Viability/Antiproliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **B026** on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

- Cancer cell line of interest (e.g., androgen receptor-positive prostate cancer cells or MV-4-11)
- · Complete cell culture medium
- B026 (stock solution in DMSO)
- 96-well plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Plate reader (570 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **B026** in complete medium. A suggested concentration range is 0.01 μ M to 10 μ M. Remove the medium from the wells and add 100 μ L of the **B026** dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest **B026** concentration.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 μL of MTT reagent to each well.

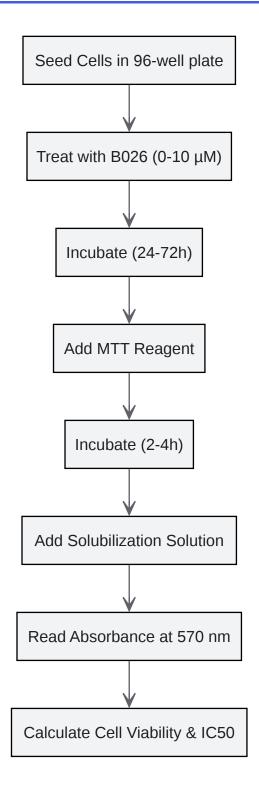






- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- \bullet Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.





Workflow for the MTT Cell Viability Assay.

Western Blot Analysis of H3K27Ac and MYC

Methodological & Application





This protocol details the procedure for detecting changes in the levels of acetylated histone H3 at lysine 27 (H3K27Ac) and total MYC protein in cells treated with **B026**.

Materials:

- Cell line (e.g., MV-4-11)
- Complete cell culture medium
- B026 (stock solution in DMSO)
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac, anti-Histone H3 (loading control), anti-MYC, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

• Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with **B026** at various concentrations (e.g., 0, 0.1, 0.5, 1, 5 μM) for the desired time (6 hours for H3K27Ac, 24 hours for MYC).

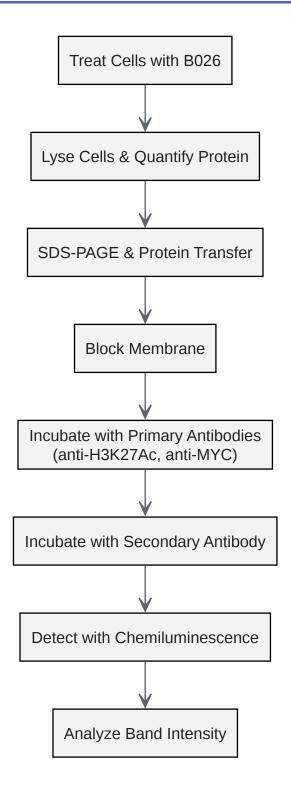
Methodological & Application





- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (20-30 μg) with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of H3K27Ac to total Histone H3 and MYC to β -actin.





Workflow for Western Blot Analysis.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay



This protocol describes a method to measure the enzymatic activity of p300 or CBP in the presence of **B026** using a fluorescence-based assay.

Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- B026 (stock solution in DMSO)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Developing solution (containing a thiol-sensitive fluorescent probe)
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Reagent Preparation: Prepare solutions of p300/CBP enzyme, histone peptide substrate, and Acetyl-CoA in HAT assay buffer.
- Inhibitor Preparation: Prepare serial dilutions of **B026** in HAT assay buffer. A suggested concentration range is 0.1 nM to 100 nM.
- Reaction Setup: In a 384-well plate, add the following in order:
 - HAT assay buffer
 - B026 or vehicle (DMSO)
 - p300/CBP enzyme
 - Histone peptide substrate

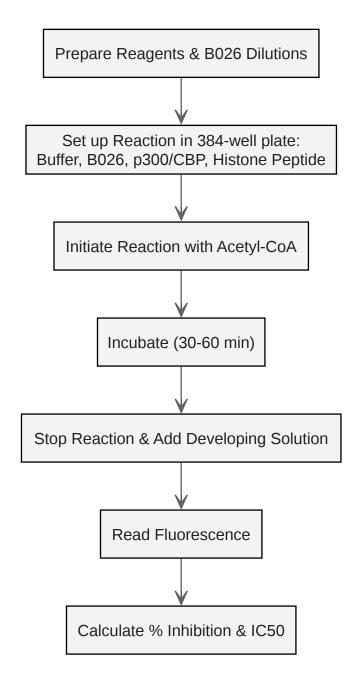
Methodological & Application





- Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.
- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- Stop and Develop: Stop the reaction and develop the signal by adding the developing solution according to the manufacturer's instructions. This solution will react with the free CoA produced during the HAT reaction to generate a fluorescent signal.
- Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition of HAT activity for each B026 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.





Workflow for the In Vitro HAT Assay.

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References

- 1. researchgate.net [researchgate.net]
- 2. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription PMC [pmc.ncbi.nlm.nih.gov]
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